molecular formula C14H13F2NO B3288791 [4-(Difluoromethoxy)phenyl](phenyl)methanamine CAS No. 852934-05-5

[4-(Difluoromethoxy)phenyl](phenyl)methanamine

Cat. No.: B3288791
CAS No.: 852934-05-5
M. Wt: 249.26 g/mol
InChI Key: SNPZHPCBEJLTAZ-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)phenylmethanamine: is an organic compound that features a phenyl group substituted with a difluoromethoxy group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethoxy)phenylmethanamine typically involves the reaction of 4-(difluoromethoxy)benzaldehyde with aniline under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol .

Industrial Production Methods: Industrial production of 4-(Difluoromethoxy)phenylmethanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 4-(Difluoromethoxy)phenylmethanamine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for bioactive compounds .

Medicine: In medicinal chemistry, 4-(Difluoromethoxy)phenylmethanamine is explored for its potential therapeutic properties. It may be investigated for its activity against certain diseases or as a lead compound for drug development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it suitable for various applications, including coatings and adhesives .

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)phenylmethanamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The difluoromethoxy group can enhance its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • 4-(Trifluoromethoxy)phenylmethanamine
  • [4-(Difluoromethoxy)phenyl]ethanamine
  • 4-(Difluoromethoxy)phenylmethanol

Comparison:

Conclusion

4-(Difluoromethoxy)phenylmethanamine is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows it to participate in a wide range of reactions and applications, making it a valuable compound for further study and development.

Properties

IUPAC Name

[4-(difluoromethoxy)phenyl]-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO/c15-14(16)18-12-8-6-11(7-9-12)13(17)10-4-2-1-3-5-10/h1-9,13-14H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPZHPCBEJLTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301249567
Record name 4-(Difluoromethoxy)-α-phenylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852934-05-5
Record name 4-(Difluoromethoxy)-α-phenylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852934-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Difluoromethoxy)-α-phenylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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